4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone
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Overview
Description
“4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Attachment of the propynyl group: This can be done using alkylation reactions with propargyl halides.
Sulfone formation: The sulfone group is usually introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfone group, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of “4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Imidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of “4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the propynyl and sulfone groups.
1-(2-propynyl)-1H-imidazole: Lacks the diphenyl and sulfone groups.
4-fluorobenzyl sulfone: Lacks the imidazole ring.
Uniqueness
“4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring, diphenyl groups, propynyl group, and sulfone moiety makes it a versatile compound for various applications.
Biological Activity
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C25H19FN2S
- Molecular Weight : 398.50 g/mol
- CAS Number : 339277-96-2
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, compounds with imidazole structures have been shown to exhibit:
- Antimicrobial Activity : In studies involving metal complexes derived from imidazoles, enhanced antimicrobial properties were observed compared to their ligand counterparts .
- Antioxidant Activity : The compound has demonstrated potential antioxidant effects, which are critical in preventing oxidative stress-related diseases .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have highlighted the efficacy of similar imidazole derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various imidazole derivatives, revealing that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption .
- Cytotoxicity Against Cancer Cells : Research on imidazole derivatives indicated that certain compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .
- Metal Complex Studies : The formation of metal complexes with imidazole derivatives has been shown to significantly increase their antimicrobial activity compared to the free ligands. This suggests that metal coordination could enhance the therapeutic potential of such compounds .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)31(29,30)18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHRWNQTMNPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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